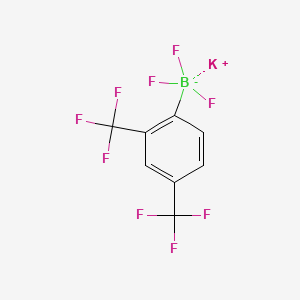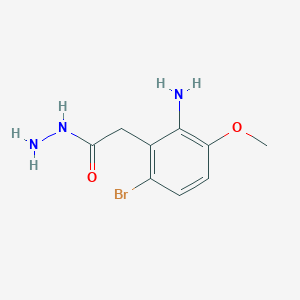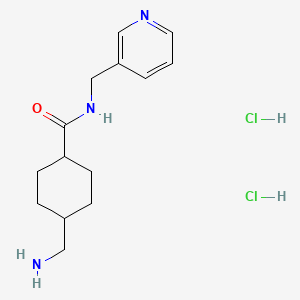
(trans)-4-Aminomethyl-cyclohexanecarboxylic acid (5-chloro-pyridin-2-yl)-amide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans)-4-Aminomethyl-cyclohexanecarboxylic acid (5-chloro-pyridin-2-yl)-amide dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexane ring with an aminomethyl group and a carboxylic acid amide linked to a chlorinated pyridine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-4-Aminomethyl-cyclohexanecarboxylic acid (5-chloro-pyridin-2-yl)-amide dihydrochloride typically involves multiple steps:
Formation of the Cyclohexane Derivative: The starting material, cyclohexanecarboxylic acid, undergoes a series of reactions to introduce the aminomethyl group. This can be achieved through reductive amination, where an aldehyde intermediate reacts with ammonia or an amine in the presence of a reducing agent.
Chlorination of Pyridine: The pyridine ring is chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.
Amide Bond Formation: The aminomethyl-cyclohexanecarboxylic acid derivative is then coupled with the chlorinated pyridine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the amide bond can yield the corresponding amine.
Substitution: The chlorinated pyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with aminomethyl or pyridine moieties.
Receptor Binding Studies: Useful in studying the binding affinity of pyridine derivatives to various biological receptors.
Medicine
Drug Development: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Diagnostic Agents: Potential use in the development of diagnostic agents for imaging studies.
Industry
Material Science: Utilized in the synthesis of polymers and materials with specific properties.
Agriculture: Potential use as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of (trans)-4-Aminomethyl-cyclohexanecarboxylic acid (5-chloro-pyridin-2-yl)-amide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the chlorinated pyridine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
4-Aminomethyl-cyclohexanecarboxylic acid derivatives: Compounds with similar cyclohexane and aminomethyl structures.
Chlorinated Pyridine Derivatives: Compounds with chlorinated pyridine rings, such as 5-chloro-2-pyridinylamine.
Uniqueness
Structural Combination: The unique combination of a cyclohexane ring with an aminomethyl group and a chlorinated pyridine ring sets this compound apart from others.
Properties
CAS No. |
1204337-43-8 |
|---|---|
Molecular Formula |
C13H20Cl3N3O |
Molecular Weight |
340.7 g/mol |
IUPAC Name |
4-(aminomethyl)-N-(5-chloropyridin-2-yl)cyclohexane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C13H18ClN3O.2ClH/c14-11-5-6-12(16-8-11)17-13(18)10-3-1-9(7-15)2-4-10;;/h5-6,8-10H,1-4,7,15H2,(H,16,17,18);2*1H |
InChI Key |
SITXPHZDHNGWNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NC2=NC=C(C=C2)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(2S)-2-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B8270768.png)
